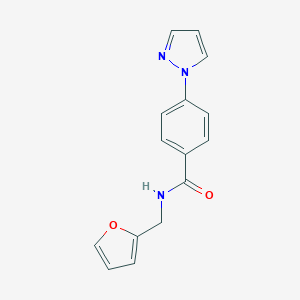![molecular formula C18H27N3O2 B230142 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane, also known as JNJ-42153605, is a chemical compound that belongs to the class of azepane derivatives. It has been synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the modulation of dopamine and serotonin neurotransmission. It acts as a partial agonist at the dopamine D3 receptor, which results in the activation of downstream signaling pathways and the release of dopamine in the brain. It also acts as an antagonist at the serotonin 5-HT1A receptor, which results in the inhibition of downstream signaling pathways and the decrease of serotonin release in the brain.
Biochemical and Physiological Effects
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and decrease depressive-like behavior in animal models of Alzheimer's disease, Parkinson's disease, and depression. It has also been shown to have anxiolytic and antipsychotic-like effects in animal models of schizophrenia.
实验室实验的优点和局限性
One of the advantages of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for diseases involving dopamine dysregulation. Another advantage is its moderate affinity for the serotonin 5-HT1A receptor, which makes it a potential therapeutic agent for diseases involving serotonin dysregulation. One of the limitations of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. One direction is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. A third direction is the investigation of its potential therapeutic applications in other diseases involving dopamine and serotonin dysregulation, such as addiction and attention deficit hyperactivity disorder. A fourth direction is the development of novel derivatives of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane with improved pharmacological properties and therapeutic potential.
合成方法
The synthesis of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the reaction of 4-piperidone with 3-nitrobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with 1-bromoazepane to yield 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. The purity and identity of the compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of motivation, reward, and movement. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-7-5-6-16(14-18)15-19-12-8-17(9-13-19)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13,15H2 |
InChI 键 |
MLSZMPZIQOYRLC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)